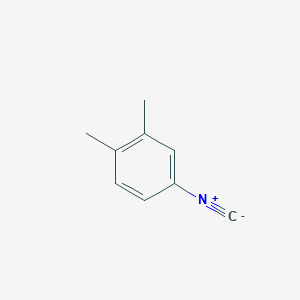

3,4-Dimethylphenyl isocyanide

Beschreibung

Historical Trajectory and Contemporary Significance of Isocyanide Chemistry in Organic and Organometallic Synthesis

The journey of isocyanide chemistry began in 1859 with the synthesis of allyl isocyanide. nih.govresearchgate.net However, for nearly a century, their notoriously unpleasant odor and limited availability hampered extensive investigation. nih.govresearchgate.net A significant turning point came in 1958 when a reliable method for synthesizing isocyanides through the dehydration of formamides was developed. nih.govresearchgate.net This breakthrough made isocyanides more accessible and paved the way for the discovery of their immense synthetic potential. nih.gov

The subsequent introduction of the Ugi four-component reaction (U-4CR) in 1959 marked a new era for isocyanide chemistry, establishing them as crucial reagents in multicomponent reactions (MCRs). nih.govfrontiersin.org These one-pot reactions allow for the efficient construction of complex molecules from simple starting materials, a paradigm that has become increasingly popular in both academic and industrial research for discovering new products. nih.govnih.gov In organometallic chemistry, isocyanides are recognized for being isoelectronic with carbon monoxide, leading to a rich and diverse field of study involving transition metal complexes. rsc.orgontosight.ai The ability of isocyanides to act as ligands has been instrumental in the development of novel catalysts and materials. ontosight.ai

Fundamental Electronic Structure and Bonding Characteristics of the Isocyanide Moiety in Aromatic Systems

The C-N bond distance in isocyanides is approximately 115.8 pm, and the C-N-C bond angle is nearly 180°. vedantu.com In aromatic isocyanides, the phenyl ring is attached to the nitrogen atom. The electronic properties of the aromatic ring can influence the electronic distribution within the isocyanide group. The presence of the aromatic system allows for delocalization of electron density, which can modulate the reactivity of the isocyanide functional group. utexas.edu

The terminal carbon atom of the isocyanide group possesses a lone pair of electrons, making it a potent σ-donor. nih.gov This property is fundamental to its ability to coordinate with transition metals. The lone pair resides in a molecular orbital that is antibonding with respect to the C≡N bond. nih.gov

Simultaneously, the isocyanide ligand can act as a π-acceptor. This is due to the presence of empty π* antibonding orbitals associated with the C≡N bond. nih.gov Metal d-orbitals can back-donate electron density into these π* orbitals, a phenomenon that strengthens the metal-ligand bond and influences the electronic properties of the metal center. nih.gov The balance between σ-donation and π-acceptance can be tuned by the substituents on the isocyanide, with electron-withdrawing groups on the aromatic ring enhancing the π-acceptor character. utexas.edunih.gov

Broader Academic Relevance of Aryl Isocyanides in Chemical Research

Aryl isocyanides, including 3,4-Dimethylphenyl isocyanide, are of significant interest in various fields of chemical research due to their versatility as synthetic intermediates.

In organic synthesis, isocyanides are widely regarded as valuable C1 synthons, meaning they can introduce a single carbon atom into a molecule. researchgate.net This capability is particularly useful in the construction of complex molecular frameworks. The isocyanide carbon can be incorporated into various ring systems and functional groups through a variety of chemical transformations. rsc.orgmdpi.com Recent research has also explored the use of isocyanides as "C1N1" synthons, where both the carbon and nitrogen atoms are incorporated into the final product, further expanding their synthetic utility. rsc.org

Aryl isocyanides are cornerstone reagents in a multitude of multicomponent reactions (MCRs). frontiersin.orgnih.gov MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs (IMCRs) that have been extensively used to generate libraries of diverse compounds, particularly in the field of drug discovery. frontiersin.orgnih.govbeilstein-journals.org The ability of isocyanides to react with a wide range of electrophiles and nucleophiles makes them ideal candidates for the development of new and innovative MCRs. nih.govresearchgate.net Beyond MCRs, aryl isocyanides participate in a variety of advanced organic transformations, including cycloadditions, insertion reactions, and metal-catalyzed cross-coupling reactions. rkmvccrahara.orgmdpi.comrsc.org

Prominence as Ligands in Transition Metal Coordination Chemistry

The significance of aromatic isocyanides in research is particularly pronounced in their role as ligands in transition metal coordination chemistry. wikipedia.org Transition metal isocyanide complexes are coordination compounds that feature one or more isocyanide ligands bound to a central metal atom. wikipedia.org Their prominence stems from their versatile electronic properties and their relationship to the ubiquitous carbon monoxide (CO) ligand.

Isocyanides are classified as charge-neutral Lewis bases (L-type ligands) and are considered soft ligands according to Hard-Soft Acid-Base (HSAB) theory. wikipedia.org They are isolobally related to carbon monoxide, meaning they have similar frontier orbital characteristics, which allows them to often mimic the stoichiometry and structures of metal carbonyls. wikipedia.orgrochester.edu However, a key distinction is that most isocyanide ligands are superior sigma (σ) donors and weaker pi (π) acceptors compared to CO. wikipedia.org This electronic difference allows them to form stable complexes, including cationic and dicationic species, which are less common for CO. wikipedia.org The ability to systematically alter the substituents on the aryl ring of an aromatic isocyanide provides a powerful method for tuning the electronic and steric environment of the metal center, a flexibility not available with the simple CO ligand. nsf.gov

The bonding in metal-isocyanide complexes involves σ-donation from the carbon lone pair to an empty metal d-orbital, and π-backbonding from a filled metal d-orbital into the π* antibonding orbitals of the isocyanide ligand. wikipedia.org The extent of this backbonding can be gauged by spectroscopic methods, particularly infrared (IR) spectroscopy. The C≡N stretching frequency (νC≡N), typically found in the 2165–2110 cm⁻¹ range for free isocyanides, shifts based on the electronic nature of the complex. wikipedia.org In complexes where the isocyanide acts mainly as a σ-donor, the νC≡N shifts to a higher frequency. Conversely, in electron-rich metal complexes with strong π-backbonding, the νC≡N frequency is lowered significantly. wikipedia.org This backbonding also influences the geometry of the M-C-N unit, which tends to deviate from linearity (180°) in electron-rich systems. wikipedia.org

Researchers have leveraged these properties to stabilize transition metals in unusual and highly reduced formal oxidation states. For example, sterically demanding isocyanides have been shown to form stable, reduced metallate species with rhenium, including complexes where the metal is in the 0 or -1 formal oxidation state. nsf.gov This stabilizing ability is attributed to both steric protection of the metal center and the capacity for electronic delocalization. nsf.gov The versatility of isocyanides as ligands extends across the periodic table, with complexes known for a wide array of transition metals, including zirconium and uranium. rsc.orgcapes.gov.br

Table 1: Comparison of Isocyanide and Carbonyl Ligand Properties

| Property | Isocyanide Ligands (R-NC) | Carbonyl Ligand (CO) |

|---|---|---|

| Lewis Basicity | Generally stronger σ-donors | Weaker σ-donor |

| π-Acidity | Generally weaker π-acceptors | Stronger π-acceptor |

| Electronic Tuning | Properties can be tuned by changing the 'R' group | Properties are fixed |

| Charge of Complexes | Stable cationic and dicationic complexes are common wikipedia.org | Cationic complexes are less common |

| Bonding Mode | Typically terminal, but bridging is also common wikipedia.org | Terminal and bridging modes are both very common |

Scopes and Challenges in the Research of this compound Systems

The study of systems involving this compound, a specific type of aromatic isocyanide, presents both significant opportunities and distinct challenges for researchers.

Scopes: The primary scope of research lies in leveraging the specific electronic and steric profile of the 3,4-dimethylphenyl group. The two methyl groups are electron-donating, which enhances the σ-donor capacity of the isocyanide ligand compared to unsubstituted phenyl isocyanide. This makes it a valuable ligand for stabilizing metals in low oxidation states and for creating electron-rich metal centers that can act as potent nucleophiles. rochester.edu The generation of such anionic isocyanide complexes and their subsequent use as metal-based nucleophiles is a key area of exploration. rochester.edu

Furthermore, the defined steric profile of the ligand can be exploited to control the coordination environment of the metal. This "steric encumbrance" can foster unusual coordination modes and enable the isolation of unique organometallic complexes that might otherwise be unstable. rochester.edunsf.gov A major area of application is in catalysis and organic synthesis, where isocyanides undergo insertion reactions. capes.gov.br For example, palladium-catalyzed isocyanide insertions are used in the synthesis of nitrogen-containing heterocycles. The specific substitution pattern of this compound can influence the regioselectivity and efficiency of such synthetic transformations.

Challenges: A significant challenge in the chemistry of isocyanides is controlling their reactivity. While their ability to insert into metal-element bonds is synthetically useful, achieving selectivity can be difficult. Research on the reactions of 2,6-dimethylphenyl isocyanide with zirconium alkyl silyl (B83357) complexes has shown that the first isocyanide molecule inserts exclusively into the Zr-Si bond, while subsequent molecules insert into Zr-C bonds. capes.gov.br Understanding and predicting this preferential reactivity for different isocyanides like the 3,4-dimethyl isomer and with different metal systems remains a key challenge.

Another challenge is the characterization of these complexes in solution. Some transition metal isocyanide complexes exhibit complex dynamic behavior, such as ligand coordination-dissociation equilibria. rsc.org This can lead to broad signals in NMR spectroscopy, making structural elucidation difficult and requiring a combination of analytical techniques, including solid-state X-ray crystallography, to fully characterize the species. rsc.org Furthermore, the reductive coupling of multiple isocyanide ligands at a metal center can lead to a variety of homologated products, and selectively controlling the formation of a specific C2, C3, or C4 product is a complex synthetic problem that is the subject of ongoing investigation. nih.gov

Table 2: Selected Research Findings in Aromatic Isocyanide Chemistry

| Metal System | Isocyanide Ligand Type | Key Finding | Research Area | Citation |

|---|---|---|---|---|

| Rhenium (Re) | Sterically encumbering m-terphenyl (B1677559) isocyanide | Stabilization of highly reduced Re(0) and Re(-1) complexes. | Low-Valent Chemistry | nsf.gov |

| Zirconium (Zr) | 2,6-Dimethylphenyl isocyanide | Preferential and exclusive insertion of the first isocyanide into the Zr-Si bond over Zr-C bonds. | Organometallic Reactivity | capes.gov.br |

| Uranium (U) | tert-Butyl isocyanide | Formation of U(IV) complexes from a U(III) precursor via oxidation, with complexes exhibiting dynamic solution behavior. | Actinide Chemistry | rsc.org |

| Aluminum (Al) | Aromatic and Aliphatic Isocyanides | Reductive homocoupling of isocyanides initiated by an aluminyl anion to give selective C1, C2, or C3 products. | Main Group Chemistry | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-isocyano-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-4-5-9(10-3)6-8(7)2/h4-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFGGXRZRGFBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+]#[C-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70412333 | |

| Record name | 3,4-dimethylphenyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602262-05-5 | |

| Record name | 4-Isocyano-1,2-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602262-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-dimethylphenyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Preparations of 3,4 Dimethylphenyl Isocyanide and Its Chemical Precursors

Established and Emerging Synthetic Routes to Aromatic Isocyanides

The preparation of aromatic isocyanides like 3,4-Dimethylphenyl isocyanide traditionally relies on several key chemical transformations. These methods have been refined over time to improve yields, purity, and safety.

Dehydration Protocols of N-Formamides

A cornerstone in the synthesis of isocyanides is the dehydration of N-substituted formamides. mdpi.com This approach is widely applicable for a range of aromatic and aliphatic formamides. Common dehydrating agents include phosphorus oxychloride (POCl₃), phosgene (B1210022) and its derivatives like diphosgene and triphosgene, tosyl chloride (TsCl), and the Appel reagent (triphenylphosphine and carbon tetrachloride). rsc.org

The reaction using phosphorus oxychloride in the presence of a base, such as triethylamine (B128534), is a frequently employed method. mdpi.comnih.gov This protocol is noted for its efficiency, often providing high to excellent yields in short reaction times under relatively mild conditions. nih.gov For instance, the dehydration of N-(3-bromophenyl)formamide with phosphorus oxychloride in triethylamine at 0 °C yields 3-bromo-1-isocyanobenzene in excellent yield. mdpi.com The use of triethylamine can also serve as the solvent, simplifying the process and minimizing waste. nih.gov

Recent advancements have focused on making this process more sustainable. One such development involves using p-toluenesulfonyl chloride (p-TsCl) as a less toxic and more environmentally friendly dehydrating agent compared to phosphorus oxychloride or phosgene derivatives. rsc.orgrsc.org This method, particularly effective for non-sterically hindered aliphatic N-formamides, can achieve yields up to 98%. rsc.org Another green approach utilizes micellar conditions for the dehydration of N-formamides in water, replacing hazardous reagents with p-toluenesulfonyl chloride and sodium hydrogen carbonate. rsc.org

| Dehydrating Agent | Base | Solvent | Key Advantages |

| Phosphorus oxychloride (POCl₃) | Triethylamine | Triethylamine (solvent-free) or Dichloromethane (B109758) | High efficiency, rapid reaction. mdpi.comnih.gov |

| p-Toluenesulfonyl chloride (p-TsCl) | Pyridine (B92270) or Triethylamine | Dichloromethane or Dimethyl carbonate | Less toxic, simplified work-up, high yields for certain substrates. rsc.orgresearchgate.net |

| p-Toluenesulfonyl chloride (p-TsCl) | Sodium hydrogen carbonate | Water (micellar conditions) | Environmentally friendly, avoids hazardous solvents. rsc.org |

Nucleophilic Isocyanation Methodologies

An alternative synthetic strategy involves nucleophilic isocyanation, where a suitable electrophile is treated with a cyanide source. acs.orgresearchgate.net This method has been known since the 19th century but has seen renewed interest with the development of new catalysts and reaction conditions. acs.orgnih.gov

In this approach, trimethylsilyl (B98337) cyanide (TMSCN) is a common isocyanide source, often activated by a Lewis acid. nih.gov For example, the SnCl₄-catalyzed nucleophilic isocyanation of cyclopropyl (B3062369) ethers proceeds with complete inversion of configuration to produce tertiary alkyl isonitriles with high diastereopurity. nih.gov This highlights the potential for stereoselective synthesis using this methodology.

The choice of metal in the cyanide salt can also influence the outcome. For instance, the reaction of certain electrophiles with silver cyanide (AgCN) can selectively produce isonitriles, whereas sodium cyanide (NaCN) may favor the formation of nitriles. acs.org Recent progress has also led to catalytic versions of nucleophilic isocyanation, reducing the need for stoichiometric amounts of activators. acs.org

Advanced Synthetic Approaches for this compound and Structurally Related Derivatives

Modern synthetic chemistry seeks not only efficiency but also the ability to generate molecular diversity and improve process safety. For isocyanides, this has led to the exploration of multicomponent reactions and continuous flow technologies.

Isocyanide-Based Multicomponent Reactions (I-MCRs) in Synthesis

Isocyanides are renowned for their utility in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. nih.govresearchgate.net These reactions are highly atom-economical and allow for the rapid generation of diverse chemical libraries. nih.govacs.org The Ugi and Passerini reactions are classic examples of I-MCRs. mdpi.com

In the context of this compound, its structural analogs like 2,6-dimethylphenyl isocyanide have been shown to participate in various MCRs to produce heterocyclic compounds. For example, the reaction of 2,6-dimethylphenyl isocyanide with 2-hydroxy-4-nitrobenzaldehyde, Meldrum's acid, and an alcohol can stereoselectively synthesize 3,4-dihydrocoumarin derivatives. academie-sciences.fr Similarly, sterically hindered isocyanides can react with N-methyl-2-pyrrolidone (NMP) and 2-aminophenol (B121084) to yield spiro[benzo[b] rsc.orgrsc.orgoxazine]-imine scaffolds. mdpi.com

These reactions proceed through a key nitrilium ion intermediate, formed from the reaction of an imine and the isocyanide. nih.govresearchgate.net This intermediate can then be trapped by an external or internal nucleophile to construct the final product. nih.gov The versatility of I-MCRs makes them a powerful tool for synthesizing complex molecules from simple starting materials, including derivatives of this compound.

Continuous Flow Synthesis Techniques for Enhanced Production and Safety

Continuous flow chemistry offers significant advantages for the synthesis of isocyanides, which are often characterized by their pungent odors and potential instability. rsc.orgrsc.orgchemrxiv.org This technology allows for the synthesis, purification, and immediate use of isocyanides in a closed system, minimizing exposure and handling of these reactive compounds. rsc.org

A continuous flow setup typically involves pumping solutions of the starting materials (e.g., a formamide (B127407) and a dehydrating agent) through a heated reactor coil. rsc.org The resulting isocyanide can then be directly mixed with other reagents for subsequent reactions, such as multicomponent reactions. rsc.orgchemrxiv.org This "make-and-use" strategy avoids the need for isolation and storage of the potentially unstable isocyanide. rsc.org

For example, a flow system has been developed for the synthesis of various isocyanides from their corresponding formamides using phosphorus oxychloride, followed by an in-line Ugi reaction. rsc.org This approach has been successfully applied to both aromatic and aliphatic isocyanides. rsc.org The precise control over reaction parameters like temperature and residence time in a flow reactor can lead to improved yields and safety compared to traditional batch processes. whiterose.ac.uk

Integration of Green Chemistry Principles in Isocyanide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for isocyanides. rsc.org This involves developing methods that are more sustainable, use less hazardous materials, and generate minimal waste. nih.govsmu.ac.za

Several strategies have emerged to make isocyanide synthesis greener:

Use of Safer Reagents: Replacing toxic reagents like phosgene and phosphorus oxychloride with greener alternatives such as p-toluenesulfonyl chloride is a key focus. rsc.orgrsc.org

Solvent-Free or Green Solvents: Conducting reactions in the absence of a solvent or using environmentally benign solvents like water or dimethyl carbonate reduces the environmental impact. mdpi.comrsc.orgrsc.org For instance, a highly efficient protocol for isocyanide synthesis involves the dehydration of formamides with POCl₃ using triethylamine as both the base and the solvent. mdpi.comnih.gov

Catalytic Methods: The development of catalytic approaches, such as in nucleophilic isocyanation, reduces the amount of reagents needed. acs.org

Atom Economy: Multicomponent reactions are inherently green as they maximize the incorporation of atoms from the reactants into the final product. acs.org

Continuous Flow Processing: As mentioned earlier, flow chemistry enhances safety and can lead to more efficient and less wasteful processes. rsc.orgunipg.it

Reactivity Profiles and Mechanistic Investigations of 3,4 Dimethylphenyl Isocyanide

Participation in Multicomponent Reaction Cascades

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. 3,4-Dimethylphenyl isocyanide and its analogues are prominent reactants in some of the most powerful MCRs.

The Passerini and Ugi reactions are cornerstone isocyanide-based multicomponent reactions (IMCRs) for the synthesis of peptide-like structures. walisongo.ac.idwikipedia.org The Passerini reaction, first described in 1921, is a three-component reaction involving an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgnih.gov The Ugi reaction expands on this by incorporating a fourth component, an amine, to yield an α-acylamino amide. wikipedia.orgresearchgate.net

The generally accepted mechanism for the Passerini reaction involves the formation of a hydrogen-bonded cluster between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide in a concerted step. nih.gov This is followed by an intramolecular Mumm rearrangement to give the final product. wikipedia.orgwikipedia.org The Ugi reaction proceeds via the initial formation of an imine from the amine and carbonyl compound, which is then activated for nucleophilic attack by the isocyanide, forming a nitrilium intermediate. wikipedia.orgnih.gov This intermediate is subsequently trapped by the carboxylate, and a similar Mumm rearrangement furnishes the bis-amide product. wikipedia.orgnih.gov

Aromatic isocyanides like 2,6-dimethylphenyl isocyanide, a close analogue of the 3,4-isomer, are frequently used in these reactions to construct complex molecular scaffolds. For instance, a stereoselective multicomponent reaction between 2-hydroxy-4-nitrobenzaldehyde, Meldrum's acid, and 2,6-dimethylphenyl isocyanide in the presence of various alcohols efficiently produces 3,4-dihydro-7-nitrocoumarin derivatives. academie-sciences.fr This transformation highlights the ability of dimethylphenyl isocyanide analogues to participate in cascade reactions that build heterocyclic systems with significant structural complexity. academie-sciences.fr

Table 1: Synthesis of 3,4-Dihydro-7-nitrocoumarins via Isocyanide-Based MCR academie-sciences.fr

| Entry | Alcohol | Product | Yield (%) |

| 1 | Methanol | N-(2,6-dimethylphenyl)-2-((methoxycarbonyl)oxy)-7-nitro-3,4-dihydro-2H-chromene-3-carboxamide | 85 |

| 2 | Ethanol | N-(2,6-dimethylphenyl)-2-((ethoxycarbonyl)oxy)-7-nitro-3,4-dihydro-2H-chromene-3-carboxamide | 83 |

| 3 | Propan-1-ol | N-(2,6-dimethylphenyl)-2-((propoxycarbonyl)oxy)-7-nitro-3,4-dihydro-2H-chromene-3-carboxamide | 80 |

| 4 | Butan-1-ol | N-(2,6-dimethylphenyl)-2-((butoxycarbonyl)oxy)-7-nitro-3,4-dihydro-2H-chromene-3-carboxamide | 81 |

Reaction Conditions: 2-hydroxy-4-nitrobenzaldehyde, Meldrum's acid, 2,6-dimethylphenyl isocyanide, and alcohol in dichloromethane (B109758) at room temperature.

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse and complex molecules, which is crucial for drug discovery and chemical biology. nih.gov Isocyanide-based MCRs are powerful tools for DOS. The combination of the Ugi reaction with other chemical processes allows for the creation of libraries of varied compounds from a single protocol. rsc.org

For example, this compound has been employed in the ceric ammonium (B1175870) nitrate (B79036) (CAN) catalyzed one-pot, three-component synthesis of benzoxanthene libraries. heteroletters.org In a reaction with 2-naphthol (B1666908) and various aldehydes, it participates in the formation of complex heterocyclic structures like 12-(3,4-dimethylphenyl)-9,10-dihydro-8H-benzo[a]xanthen-11(12H)-one. heteroletters.org These methods provide rapid access to structurally diverse scaffolds for biological screening. heteroletters.org Similarly, MCRs involving α-ketones, 2-aminophenol (B121084), and isocyanides can yield benzoxazoles and other diverse heterocyclic systems through the intramolecular trapping of a nitrilium intermediate. nih.govmdpi.com This strategy leverages the reactivity of the isocyanide to build fused-ring systems with multiple points of diversity. nih.govmdpi.com

Metal-Catalyzed Processes Involving Isocyanide Insertion and Functionalization

Transition metal catalysis significantly expands the reactivity of isocyanides, enabling transformations that are otherwise difficult to achieve. These processes often involve the insertion of the isocyanide carbon into a metal-carbon or metal-heteroatom bond.

Direct C-H functionalization is a highly desirable strategy in organic synthesis for its step-economy. semanticscholar.org Aryl isocyanides can mediate such transformations, particularly in the construction of N-containing heterocycles. nih.gov An acid-promoted, direct C-H carbamoylation at the C-3 position of quinoxalin-2(1H)-ones using isocyanides in water has been developed. nih.govacs.org This method allows for the synthesis of 3-carbamoylquinoxalinones, a class of compounds with diverse biological properties. acs.org For instance, the reaction of 4-ethyl-quinoxalin-2(1H)-one with 2,6-dimethylphenyl isocyanide, an analogue of the 3,4-isomer, yields N-(2,6-dimethylphenyl)-4-ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxamide with high efficiency. nih.gov

Palladium catalysis is also prominent in mediating C-H functionalization. jst.go.jp Cascade reactions combining benzylic C(sp³)–H functionalization with palladium-catalyzed isocyanide insertion have been developed for the synthesis of indole (B1671886) derivatives. jst.go.jp This approach demonstrates the utility of isocyanides in complex, metal-catalyzed cyclization sequences. jst.go.jp

Table 2: Selected Examples of Direct C-H Carbamoylation of 4-ethyl-quinoxalin-2(1H)-one nih.govacs.org

| Entry | Isocyanide | Product | Yield (%) |

| 1 | N-Cyclohexyl isocyanide | N-Cyclohexyl-4-ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxamide | 83 |

| 2 | Methyl (isocyano)acetate | Methyl (4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl)glycinate | 81 |

| 3 | N-Benzyl isocyanide | N-Benzyl-4-ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxamide | 89 |

| 4 | 2,6-Dimethylphenyl isocyanide | N-(2,6-Dimethylphenyl)-4-ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxamide | 91 |

Reaction Conditions: Quinoxalinone, isocyanide, acid promoter, water, elevated temperature.

Understanding the mechanism of isocyanide insertion is crucial for developing new catalytic cycles. In palladium-catalyzed reactions, the insertion of an isocyanide into a Pd-C bond is a key step. acs.orgresearchgate.net A study on the insertion of 2,6-dimethylphenyl isocyanide into the Pd-Me bond of (N⌒N)Pd(Me)Cl complexes revealed that the reaction proceeds through an intermediate where the isocyanide first substitutes the chloride ligand. acs.org This is followed by a rate-determining migratory insertion of the methyl group onto the coordinated isocyanide carbon to form a palladium-imidoyl complex. acs.org

In nickel-catalyzed oxidative C-H amination/isocyanide insertion reactions, the proposed mechanism involves an initial coordination of the amidine substrate to the Ni(II) center. acs.org Subsequent insertion of the isocyanide affords a C-amidinonickel intermediate, which then undergoes C-H functionalization to form a nickelacycle. acs.orgvu.nl A one-electron oxidation to a Ni(III) species, followed by reductive elimination, furnishes the final heterocyclic product and regenerates the active catalyst. acs.orgvu.nl This highlights how the redox properties of base metals like nickel can open up mechanistic pathways distinct from those of palladium. acs.org

Reductive Carbon-Carbon Coupling and Oligomerization Phenomena

Beyond their role as C1 synthons in insertion reactions, isocyanides can undergo reductive C-C coupling, leading to the formation of oligomeric chains. This reactivity is often promoted by highly reductive main-group or f-block metal complexes.

The reaction of 2,6-dimethylphenyl isocyanide (Dmp-NC) with a potassium aluminyl complex, K[Al(NON)], results in a C3-homologation product. nih.govrsc.org This complex structure is formed from the reductive coupling of three molecules of the isocyanide and involves the dearomatization of one of the phenyl rings. nih.gov The ability to control this chain growth process was demonstrated using the bulkier adamantyl isocyanide, where both C2- and C3-homologation products could be isolated, suggesting a stepwise addition mechanism. nih.govrsc.org

Low-valent uranium complexes also mediate the reductive coupling of xylyl isocyanide (2,6-dimethylphenyl isocyanide). digitellinc.comnsf.gov The reaction of [U(NR₂)₃] (R = SiMe₃) with two equivalents of the isocyanide, followed by reduction with cobaltocene, yields a U(IV) complex containing a reductively coupled [C₂(NR)₂]²⁻ acetylenediamide ligand. nsf.gov This ligand is formed from the coupling of two isocyanide molecules. nsf.gov Further research has shown that varying the reaction conditions can lead to products derived from the coupling of two, three, or even eight isocyanide units, showcasing the potential for significant oligomerization. digitellinc.com

Formation and Characterization of Homologated and Cyclic Products

The reaction of isocyanides to form longer chain (homologated) or cyclic products is a key area of research. Studies on aromatic isocyanides, particularly the 2,6-dimethylphenyl derivative, provide significant insight into these processes.

When 2,6-dimethylphenyl isocyanide (Dmp-NC) reacts with the potassium aluminyl K[Al(NON)], a C3-homologation product is formed. rsc.orgrsc.orgnih.gov This reaction involves not only C-C bond formation but also the dearomatisation of one of the aromatic substituents. rsc.orgnih.gov This dearomatisation occurs through the formation of a bond between an isocyanide carbon atom and an ortho-carbon of an adjacent Dmp-group, creating a cyclohexa-1,3-diene ring. nih.gov

In reactions with scandium complexes, 2,6-dimethylphenyl isocyanide has been shown to form novel indoline (B122111) complexes through insertion and cyclization. researchgate.net The addition of two equivalents of the isocyanide to a (PNP)Sc(III) pyridyl complex triggers a cascade of events, including C-N bond formation and ring closure, to yield the indoline structure. researchgate.net

The characterization of these complex products relies on various analytical techniques. X-ray crystallography has been essential in confirming the molecular structures of the resulting homologated and cyclic compounds, such as the C3-homologation product and the indoline complexes. nih.govresearchgate.net NMR spectroscopy provides further evidence; for instance, the 1H NMR spectrum of the C3-product of Dmp-NC indicated a complex mixture, while the characterization of a tungsten-containing oxametallacycle formed from Dmp-NC involved detailed 13C NMR data. nih.govrsc.org

Table 1: Selected Characterization Data for Products of 2,6-Dimethylphenyl Isocyanide Reactions

| Product Type | Reactant System | Key Characterization Method | Notable Finding | Reference |

|---|---|---|---|---|

| C3-Homologation Product | Dmp-NC + K[Al(NON)] | X-ray Crystallography | Formation of a cyclohexa-1,3-diene ring via dearomatisation. | nih.gov |

| Indoline Complex | Dmp-NC + (PNP)Sc(III) pyridyl | X-ray Crystallography, COSY NMR | Confirmation of the indoline ring structure and transformation of the pyridine (B92270) ring. | researchgate.net |

| Oxametallacycle | Dmp-NC + Tungsten ketenyl complex | X-ray Crystallography, 13C NMR | Downfield shift of the carbene carbon (C1) at ~245 ppm. | rsc.org |

Detailed Mechanistic Pathways of Isocyanide Reductive Coupling

The reductive coupling of isocyanides is a mechanistically intricate process. Investigations using 2,6-dimethylphenyl isocyanide have shed light on the stepwise nature of these reactions.

In palladium-catalyzed reactions, isocyanide insertion is a fundamental step. mdpi.com The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) center, creating an aryl-palladium complex. This is followed by a 1,1-migratory insertion of the isocyanide into the palladium-carbon bond to form an imidoyl palladium intermediate. mdpi.com Subsequent steps, such as transmetalation or nucleophilic attack followed by reductive elimination, yield the final product and regenerate the Pd(0) catalyst. mdpi.com

A proposed mechanism for the formation of indoline complexes from 2,6-dimethylphenyl isocyanide and scandium complexes involves the initial addition of the isocyanide to an η2-acylimine carbon. researchgate.net This forms a transient zwitterionic intermediate, which then undergoes a ring-expansion, promoted by pyridine coordination, to create a ketenimine fragment that ultimately cyclizes to form the indoline ring. researchgate.net

Reactivity with Specific Substrates, such as Disilenes

The reaction of aryl isocyanides with disilenes (compounds with a silicon-silicon double bond) is highly sensitive to the steric and electronic properties of the reactants. Studies involving 2,6-dimethylphenyl isocyanide and tetramesityldisilene have demonstrated this diverse reactivity. uwo.canih.govresearchgate.net

In this reaction, the initial product formed is an iminodisilirane, a three-membered ring containing two silicon atoms and one nitrogen atom. uwo.canih.govresearchgate.net However, this intermediate is unstable under the reaction conditions. It reacts with a second equivalent of the isocyanide to yield more complex structures. uwo.canih.govdntb.gov.ua Depending on the specific isocyanide used (e.g., 2,6-dimethylphenyl isocyanide vs. t-butyl isocyanide), the final product can be a 3-silaazetidine or a novel bicyclic double enamine. uwo.canih.gov This divergence highlights that subtle differences in the isocyanide's structure can lead to dramatically different reaction pathways. uwo.canih.gov

Table 2: Reactivity of Aryl Isocyanides with Tetramesityldisilene

| Isocyanide | Initial Product | Final Product | Reference |

|---|---|---|---|

| 2,6-Dimethylphenyl isocyanide | Iminodisilirane | 3-Silaazetidine | uwo.canih.gov |

Intermolecular Interactions: Hydrogen Bonding Capabilities of the Isocyanide Carbon Atom

The isocyanide functional group (–N≡C) possesses a terminal carbon atom that can participate in non-covalent interactions. It has been shown that the isocyanide carbon can act as a hydrogen bond acceptor. acs.org This capability has been demonstrated for phenyl isocyanide with a variety of hydrogen bond donors, including alcohols, water, phenols, and even chloroform, with the interactions being confirmed by IR and NMR spectroscopy. acs.org This hydrogen bonding does not, however, activate the isocyanide for nucleophilic attack but could be significant in protein-ligand binding. acs.org

In the solid state, specific intermolecular interactions have been observed in crystal structures of metal complexes containing 2,6-dimethylphenyl isocyanide. In the crystal structure of a ferrous-heme complex with a tethered axial base, interesting H···F interactions were noted between hydrogen atoms, including those from the isocyanide's methyl groups, and fluorine atoms on the porphyrin ring. nih.gov This observation, supported by 19F-NMR data in solution, suggests that such weak hydrogen bonding interactions can influence the conformation of molecules in both the solid state and solution. nih.gov

Coordination Chemistry and Organometallic Complexes Featuring 3,4 Dimethylphenyl Isocyanide

General Principles of Isocyanide Ligand Coordination to Transition Metals

Isocyanides, including aromatic variants like 3,4-dimethylphenyl isocyanide, are classified as L-type ligands, representing charge-neutral Lewis bases. acs.org They are considered soft ligands according to Hard and Soft Acids and Bases (HSAB) theory. acs.org The coordination to a transition metal typically occurs through the terminal carbon atom. This bond is comprised of two main components: a σ-bond formed by the donation of the carbon's lone pair to an empty metal d-orbital, and a π-bond formed by the back-donation of electron density from a filled metal d-orbital into the empty π* antibonding orbital of the isocyanide ligand. acs.org

This π-backbonding is a crucial aspect of isocyanide coordination, strengthening the metal-ligand bond and influencing the electronic properties of the complex. The extent of this back-donation is often reflected in the M-C-N bond angle; a significant deviation from linearity (180°) suggests stronger backbonding. acs.org Isocyanide ligands can be found in both terminal and bridging coordination modes within metal complexes. acs.org Due to their linear nature and relatively small cone angle, it is often possible to prepare complexes with a high coordination number. acs.org

Comparative Ligand Field Strength of Aromatic Isocyanides versus Carbon Monoxide

Aromatic isocyanides are often compared to carbon monoxide (CO), another important π-accepting ligand. Generally, most isocyanide ligands are considered to be superior σ-donors and weaker π-acceptors compared to CO. acs.org This difference in electronic properties influences their respective ligand field strengths.

Computational studies comparing the ligand field (LF) strengths of carbon monoxide, isocyanide (CNH), and cyanide (CN⁻) have shown that CO generally exerts a stronger ligand field than isocyanide. tntech.edu However, the relative strengths can be dependent on the specific metal and its oxidation state. tntech.edu For instance, in complexes with Fe(II), the ligand field splittings induced by CO and CNH are comparable. tntech.edu In contrast, for a more electron-rich metal center like V(-I), CO is a significantly stronger field ligand. tntech.edu These findings indicate that while CO typically sits (B43327) higher in the spectrochemical series, the electronic nature of the metal center plays a significant role in the ultimate ligand field splitting observed in a given complex. tntech.edu The net negative charge on the cyanide ion tends to decrease the extent of metal-to-ligand π-backbonding, resulting in CN⁻ exerting a weaker ligand field than either CO or CNH. tntech.edu

Synthesis and Spectroscopic Characterization of Metal Complexes Incorporating this compound

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal precursor with the isocyanide ligand in an appropriate solvent. Characterization of the resulting complexes relies heavily on spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as X-ray crystallography. The N≡C stretching frequency (ν(NC)) in the IR spectrum is particularly diagnostic, as its shift upon coordination provides insight into the degree of σ-donation and π-backbonding.

While specific data for this compound complexes are not always available, studies on the closely related isomer, 2,6-dimethylphenyl isocyanide (CNXyl), provide valuable comparative insights.

Iron(II) and Iron(III) Isocyanide Complexes

The reaction of low-valent iron precursors with aryl isocyanides can lead to a variety of complexes. For example, the reaction of bis(anthracene)ferrate(-1) with the related 2,6-dimethylphenyl isocyanide (CNXyl) results in the formation of [(1,2,3,4-η)-anthracene]tris(2,6-dimethylphenyl isocyanide)iron, [Fe(C₁₄H₁₀)(CNXyl)₃]. colab.ws This complex is considered an intermediate on the pathway to the homoleptic complex [Fe(CNXyl)₅]. colab.ws

Divalent iron complexes with chelating bis(isonitrile) ligands have also been prepared and characterized, serving as analogs for iron carbonyl complexes. nih.gov These studies demonstrate that isonitrile ligands can effectively replace CO ligands, producing complexes with similar geometries. nih.gov The reduction of such Fe(II) precursors can lead to dinuclear and trinuclear iron clusters where the isonitrile ligands may adopt bridging coordination modes. nih.govacs.org

| Complex (with 2,6-dimethylphenyl isocyanide) | Key Synthetic Feature | Spectroscopic Data (IR ν(NC) cm⁻¹) | Reference |

|---|---|---|---|

| [Fe(η⁴-C₁₄H₁₀)(CNXyl)₃] | Reaction of [Fe(C₁₄H₁₀)₂]⁻ with CNXyl | 2110 (w), 2055 (vs) | colab.ws |

Iridium(III) Cyclometalated Complexes

Cyclometalated iridium(III) complexes are of significant interest due to their phosphorescent properties. acs.orgnih.gov The synthesis of these complexes often involves the reaction of IrCl₃·xH₂O with a cyclometalating ligand to form a chloride-bridged dimer, [(C^N)₂Ir(μ-Cl)]₂, which is then reacted with other ligands. acs.orgnih.gov

While specific examples using this compound as the primary ligand are not prominent in the literature, related studies have incorporated aryl isocyanides (CNAr) as ancillary ligands in blue-phosphorescent cyclometalated iridium(III) complexes of the type Ir(C^Y)₂(CNAr)(CN). nih.govacs.org In these complexes, the strong-field nature of the isocyanide and cyanide ligands helps to destabilize higher-lying d-d excited states, which is advantageous for achieving efficient blue emission. nih.govacs.org The synthesis involves substituting a chloride on a precursor complex with a cyanide ligand. nih.gov

| General Complex Type | Cyclometalating Ligands (C^Y) | Ancillary Ligands | Key Property | Reference |

|---|---|---|---|---|

| Ir(C^Y)₂(CNAr)(CN) | Aryl-substituted 1,2,4-triazoles or NHC ligands | Aryl isocyanide, Cyanide | Blue phosphorescence | nih.govacs.org |

Palladium(II) and Platinum(II) Coordination Compounds

Palladium(II) and platinum(II) readily form square planar complexes with a variety of ligands, including isocyanides. The synthesis of these complexes often involves the reaction of a metal salt like K₂PtCl₄ or a palladium(II) acetate (B1210297) precursor with the desired ligands. nih.govnih.govacs.org

Although direct reports on this compound complexes are scarce, research on related systems provides insight. For instance, palladium-indenyl complexes containing bulky alkyl isocyanides and aryl phosphines have been synthesized and fully characterized. mdpi.com In these cationic complexes, the isocyanide N≡C stretch is a prominent feature in the IR spectrum, appearing around 2200 cm⁻¹. researchgate.net Similarly, platinum(II) complexes with other isocyanides, such as cyclohexyl isocyanide, have been prepared and studied for their catalytic activity. acs.org These studies highlight the common synthetic routes and characterization methods applicable to aryl isocyanide complexes of Pd(II) and Pt(II). nih.govmdpi.com

Rhenium(I) and Ruthenium(II) Complexes

Rhenium(I) is often found in fac-[Re(CO)₃]⁺ cores, which can be coordinated by various other ligands. nih.gov Syntheses typically start from precursors like [NEt₄]₂[Re(CO)₃Br₃] or other Re(I) carbonyl halides. nih.govresearchgate.net While specific complexes with this compound are not widely reported, the general synthetic methodologies for introducing new ligands to the Re(I) tricarbonyl core are well-established and could be applied. tntech.eduliberty.edu

In contrast, ruthenium(II) complexes with the closely related 2,6-dimethylphenylisocyanide (CNx) have been synthesized and studied. researchgate.net Complexes of the type [Ru(bpy)₂(CNx)Cl]⁺, [Ru(bpy)₂(CNx)(py)]²⁺, and [Ru(bpy)₂(CNx)₂]²⁺ have been prepared. researchgate.net As the number of electron-accepting isocyanide ligands increases, the redox potentials of the complexes shift to more positive values, and the metal-to-ligand charge-transfer (MLCT) absorption bands shift to higher energies (a blue shift). researchgate.net These complexes are intensely emissive at 77 K. researchgate.net

| Complex (with 2,6-dimethylphenyl isocyanide) | Key Synthetic Feature | Electrochemical/Spectroscopic Observation | Reference |

|---|---|---|---|

| [Ru(bpy)₂(CNx)Cl]⁺ | Reaction of Ru(bpy)₂Cl₂ with CNx | MLCT band at higher energy than 450 nm | researchgate.net |

| [Ru(bpy)₂(CNx)(py)]²⁺ | Further substitution with pyridine (B92270) | Redox potential shifts positively vs. mono-CNx complex | researchgate.net |

| [Ru(bpy)₂(CNx)₂]²⁺ | Substitution with a second CNx ligand | MLCT band blue-shifts in proportion to the number of CNx ligands | researchgate.net |

Nickel(II)-Mediated Isocyanide Insertion and Complexation

The coordination of this compound to Nickel(II) centers is a cornerstone of its organometallic chemistry. Ni(II) complexes, with their diverse geometries, provide a platform for investigating the reactivity of the isocyanide ligand. chemrevlett.comluc.edu Generally, Ni(II) complexes with less sterically demanding ligands favor a square planar geometry, while bulkier ligands can lead to tetrahedral structures. luc.edu The this compound ligand can participate in the formation of various Ni(II) complexes, often prepared by reacting a Ni(II) salt, such as nickel chloride, with the isocyanide ligand in an appropriate solvent. chemijournal.comresearchgate.net

A key reaction involving isocyanide ligands is their insertion into metal-alkyl or metal-silyl bonds to form iminoacyl or related species. While specific studies detailing the insertion of this compound into Ni(II)-element bonds are not prevalent in the provided search results, the general reactivity pattern is well-established for other isocyanides and metal centers. For instance, reactions involving zirconium complexes have shown that aryl isocyanides can preferentially insert into Zr-Si bonds. capes.gov.br In the context of nickel-iron-sulfur clusters, the addition of an isocyanide can induce a redox shift, demonstrating the ligand's ability to influence electron distribution and trigger structural changes. acs.org It is plausible that this compound would undergo similar insertion reactions with suitable Ni(II)-alkyl or Ni(II)-aryl precursors, leading to the formation of η²-iminoacyl complexes.

The synthesis of Ni(II) complexes can result in various coordination environments, as summarized in the table below.

Table 1: Examples of Nickel(II) Coordination Geometries with Various Ligands

| Geometry | Ligand Type | Spin State | General Characteristics |

|---|---|---|---|

| Square Planar | Strong-field ligands, less sterically demanding | S = 0 (diamagnetic) | Favored with ligands like cyanides, phosphines, and certain Schiff bases. luc.eduresearchgate.net |

| Tetrahedral | Weak-field ligands, bulkier ligands | S = 1 (paramagnetic) | Often observed with halide ligands or bulky alkyl/aryl groups. luc.edu |

| Octahedral | Various bidentate or tridentate ligands | S = 1 (paramagnetic) | Typically formed with chelating ligands and/or solvent molecules occupying coordination sites. chemijournal.comresearchgate.net |

| Seesaw | Specifically designed supporting ligands | - | A less common, high-energy geometry that can be forced by sterically demanding, pincer-type ligands. luc.edu |

This table illustrates common geometries for Ni(II) complexes; the specific outcome with this compound depends on stoichiometry and other ligands present.

Influence of the this compound Ligand on Metal Center Electronic and Redox Properties

The electronic character of the this compound ligand plays a crucial role in modulating the properties of the metal center to which it is coordinated.

Ligand Contributions to Electronic Structure and Oxidative Stability

Isocyanides are versatile ligands that act as both strong σ-donors and moderate π-acceptors. wikipedia.org The this compound ligand, an aryl isocyanide, fits this description. The lone pair on the terminal carbon atom is donated to an empty metal orbital (σ-donation), while the empty π* orbitals of the C≡N group can accept electron density from filled metal d-orbitals (π-backbonding). wikipedia.org

The two methyl groups on the phenyl ring are weakly electron-donating, which slightly increases the electron density on the isocyanide functional group. This enhances its σ-donor capability compared to unsubstituted phenyl isocyanide. Stronger σ-donation tends to stabilize higher oxidation states of the metal center, thereby contributing to the oxidative stability of the complex. mdpi.com This effect is reflected in the C≡N stretching frequency (ν(C≡N)) in infrared (IR) spectroscopy. In complexes where σ-donation dominates, the ν(C≡N) band shifts to higher wavenumbers compared to the free ligand. wikipedia.orgnih.gov Conversely, in electron-rich metal complexes with significant π-backbonding, the ν(C≡N) frequency is lowered. wikipedia.org The ability of isocyanide ligands to stabilize various oxidation states is exemplified by the isolation of homoleptic vanadium hexaisocyanide complexes in three different oxidation states. wikipedia.org

Table 2: Comparison of Electronic Properties of Isocyanide Ligands

| Ligand | Type | Electronic Character | Typical ν(C≡N) in Complexes (cm⁻¹) |

|---|---|---|---|

| tert-Butyl isocyanide | Alkyl | Strong σ-donor, weak π-acceptor | ~2150-2200 |

| This compound | Aryl | Strong σ-donor, moderate π-acceptor | Expected to be similar to other aryl isocyanides, >2130 |

| Trifluoromethyl isocyanide | Fluoroalkyl | Weak σ-donor, strong π-acceptor | Similar to CO, often <2100 in electron-rich systems |

Data is generalized from principles discussed in sources. wikipedia.orgmdpi.com

Steric and Electronic Tuning in Organometallic Catalysis

The structure of the this compound ligand allows for both steric and electronic tuning of a metal catalyst. The methyl groups at the 3- and 4-positions of the phenyl ring impart a moderate degree of steric bulk. This steric hindrance can influence the number of ligands that can coordinate to a metal center, control the accessibility of the catalytic site to substrates, and affect the stability of catalytic intermediates.

In organometallic catalysis, the performance of a metal complex is highly dependent on the properties of its supporting ligands. By modifying the isocyanide ligand, one can fine-tune the catalyst's activity and selectivity. The electronic properties of this compound, with its strong σ-donation, can make the metal center more electron-rich. This can enhance reactivity in processes like oxidative addition. The combination of these steric and electronic factors makes it a valuable ligand for developing catalysts for various organic transformations, although specific catalytic applications featuring this exact ligand were not identified in the provided search results. The principles are analogous to how NHC ligands, which are also strong σ-donors, are used to stabilize metal centers and influence their catalytic properties. acs.org

Advanced Spectroscopic Characterization Techniques and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Mechanistic Elucidation

NMR spectroscopy serves as a primary tool for the detailed analysis of 3,4-dimethylphenyl isocyanide and its reaction products. It allows for both qualitative and quantitative assessments, as well as real-time monitoring of chemical transformations.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural confirmation and purity assessment of this compound and its derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons and the two methyl groups. The integration of these signals allows for the quantitative determination of the compound in a mixture, often using an internal standard like dimethyl sulfone. rsc.org However, in some cases, overlapping signals, for instance with the residual proton signal of the solvent chloroform-d, can make quantification challenging. rsc.org In reaction products, the chemical shifts and coupling constants of the aromatic and methyl protons provide crucial information about the new chemical environment. For example, in the formation of N³-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrazine-3,8-diamine, the ¹H NMR spectrum in DMSO-d₆ shows multiplets for the aromatic protons and a singlet for the methyl groups, confirming the structure of the product. rug.nl

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy is invaluable for determining the carbon framework of molecules containing the this compound moiety. The isocyanide carbon itself has a characteristic chemical shift. Upon coordination to a metal center or participation in a reaction, the chemical shift of this carbon, as well as the aromatic and methyl carbons, provides significant structural information. umn.edumdpi.com For instance, in a reaction involving an iron complex, the ¹³C NMR spectrum confirmed the presence of the isocyanide ligand. iucr.org Quantitative ¹³C NMR, though less common than ¹H NMR, can be a powerful tool for determining the ratios of isomers or components in a mixture, especially when ¹H NMR spectra are poorly resolved. nih.gov The accuracy of quantitative ¹³C NMR can be improved by using paramagnetic relaxation agents. nih.gov

Below is a table summarizing typical NMR data for a derivative of this compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | 2.35 | s | Ar-CH₃ | iau.ir |

| ¹H | 7.20–7.37 | m | Ar-H | iau.ir |

| ¹³C | 18.43 | - | Ar-CH₃ | iau.ir |

| ¹³C | 122.62-139.96 | - | Ar-C | iau.ir |

| ¹³C | 160.08 | - | C=C (aminofuran) | iau.ir |

| ¹³C | 164.81, 165.40 | - | C=O | iau.ir |

| Note: This data is for Dimethyl-2-(2,6-dimethylphenylamino)-5-(3- chlorophenyl)-3,4-furan dicarboxylate, a product derived from a related dimethylphenyl isocyanide. |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex molecular structures by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to identify protons that are spin-spin coupled to each other, typically through two to three bonds. libretexts.orghuji.ac.il This is particularly useful for establishing the connectivity of protons within the 3,4-dimethylphenyl group and any new structural fragments formed during a reaction. emerypharma.com Cross-peaks in the COSY spectrum indicate which protons are neighbors in the molecular structure. libretexts.org

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): HETCOR, and the more modern HSQC experiment, correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei. wikipedia.orgslideshare.net This is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons from the ¹H NMR spectrum. wikipedia.org This technique is indispensable for the complete and accurate structural elucidation of complex molecules derived from this compound. nih.gov

In situ NMR spectroscopy allows for the real-time observation of a chemical reaction as it proceeds within the NMR tube. nih.gov This powerful technique can provide detailed mechanistic insights by enabling the detection and characterization of transient intermediates and by tracking the concentration of reactants and products over time. nih.govunizar.es For example, in studies of the polymerization of isocyanides, in situ ³¹P{¹H} NMR (where applicable) has been used to monitor the reaction progress and identify intermediate species. nih.govuva.es While there are no specific examples in the provided text for this compound, the principles are directly applicable. The formation of carbene intermediates from isocyanides has been substantiated through low-temperature NMR monitoring in related systems. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Coordination Mode Assignment

Infrared (IR) spectroscopy is a rapid and sensitive method for identifying functional groups and determining the coordination mode of the isocyanide ligand. nih.gov

The most informative feature in the IR spectrum of an isocyanide is the strong and sharp stretching vibration (ν(C≡N)) of the isocyanide triple bond. For free this compound, this band appears in a specific region of the spectrum. Upon coordination to a metal center, the frequency of the ν(C≡N) band shifts, providing valuable information about the electronic nature of the metal-ligand bond. umn.eduresearchgate.net

A shift to higher wavenumber (a blueshift) indicates that the isocyanide is acting primarily as a σ-donor, with little to no π-backbonding from the metal. Conversely, a shift to lower wavenumber (a redshift) is indicative of significant π-backbonding from the metal into the π* orbitals of the isocyanide ligand. umn.edu The magnitude of this shift can be correlated with the electron-donating or -withdrawing properties of other ligands on the metal center. researchgate.net For instance, in cis-dihalotetrakis(isocyanide)iron(II) complexes, the position of the ν(C≡N) band is influenced by the electronegativity of the halide ligands. researchgate.net

The following table shows representative IR stretching frequencies for isocyanide ligands in different chemical environments.

| Compound/Complex Type | ν(C≡N) (cm⁻¹) | Interpretation | Reference |

| Free Isocyanide | ~2117 | Uncoordinated | umn.edu |

| Terminal Metal-Isocyanide | 2012 - 2189 | Coordinated, varying π-backbonding | umn.eduunizar.es |

| Bridging Isocyanide | 1830 - 1870 | Bent, bridging coordination | sci-hub.se |

When studying the interaction of this compound with surfaces, such as in heterogeneous catalysis or on nanomaterials, specialized IR techniques are employed.

Surface-Enhanced Infrared Spectroscopy (SEIRA): SEIRA is a highly sensitive technique that enhances the infrared absorption of molecules adsorbed on certain metal surfaces, typically nanostructured gold or silver. springernature.comnih.gov This enhancement allows for the detection of monolayer or even sub-monolayer quantities of adsorbates, making it an ideal tool for studying the adsorption geometry and bonding of this compound on catalytically active surfaces. nih.gov

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): DRIFTS is a technique used for analyzing powdered or rough-surfaced solid samples without extensive sample preparation. wikipedia.orgresearchgate.net Infrared radiation is diffusely scattered from the sample, and the resulting spectrum provides information about the bulk and surface species. wikipedia.orgyoutube.com DRIFTS is particularly useful for studying heterogeneous catalytic reactions where this compound might be a reactant or a surface probe molecule. nih.govusda.gov It can be used to monitor changes in the vibrational modes of the isocyanide upon adsorption and during the course of a reaction on the catalyst surface. mdpi.com

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns under ionization. While detailed fragmentation studies specifically for the parent this compound are not extensively documented in the surveyed literature, research on its derivatives provides insight into its behavior in mass spectrometric analyses.

In studies involving the synthesis of complex molecules derived from 2,6-dimethylphenyl isocyanide, mass spectrometry is routinely used for structural confirmation. For instance, in the synthesis of dialkyl 2-(2,6-dimethylphenylamino)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3,4-dicarboxylates, the mass spectra of the products displayed clear molecular ion peaks at the appropriate mass-to-charge ratios (m/z). researchgate.net The initial fragmentation of these larger, more complex structures was observed to involve the loss of the ester moieties, which is a common fragmentation pathway for such functional groups. researchgate.net

High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is crucial for confirming the elemental composition of newly synthesized compounds. In the creation of tetrazoles from aryl isocyanides, including the 2,6-dimethylphenyl isomer, HRMS provided exact mass data that confirmed the calculated molecular formulas of the products. rsc.org For example, the calculated m/z for the protonated molecule of 1-(4-methoxyphenyl)-1H-tetrazole was 177.0770, with the found value being 177.0782, demonstrating the high accuracy of the technique. rsc.org Similarly, products from the photocatalytic functionalization of C(sp3)–H bonds using isocyanides were characterized by HRMS to confirm their composition. nih.gov These applications underscore the essential role of mass spectrometry in verifying the successful synthesis of derivatives of dimethylphenyl isocyanide, even when the focus is not on the fragmentation of the isocyanide ligand itself.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single Crystal X-ray Diffraction (SCXRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method has been extensively applied to complexes of 2,6-dimethylphenyl isocyanide (CNXyl), providing precise information on coordination geometries, bond lengths, and angles, and revealing the intricate details of their solid-state structures.

The reaction of 2,6-dimethylphenyl isocyanide with various metal centers has led to the isolation and structural characterization of numerous coordination complexes. For example, its reaction with an iron(II) precursor bearing a β-diketiminate ligand (L) resulted in the formation of a five-coordinate tris(isocyanide) compound, LFe(CNXyl)₃. nih.gov Similarly, reaction with ferrous-heme compounds afforded mono- and bis-isocyanide species, whose structures were confirmed by SCXRD. nih.gov The technique has also been used to identify novel products from complex reactions, such as the formation of [(1,2,3,4-η)-anthracene]tris(2,6-dimethylphenyl isocyanide)iron from the reaction of [Fe(C₁₄H₁₀)₂]⁻ with CNXyl. nih.gov

Furthermore, SCXRD has been vital in characterizing cocrystals involving isocyanide complexes. Studies on the cocrystallization of trans-[MI₂(CNXyl)₂] (where M = Pd or Pt) with molecular iodine revealed the formation of isostructural metallopolymeric cocrystals, providing deep insights into noncovalent interactions. nih.govacs.org

SCXRD allows for the precise measurement of bond distances and angles, which are fundamental to understanding the nature of chemical bonding and steric effects within a molecule. In complexes of 2,6-dimethylphenyl isocyanide, the geometry around the metal center and the parameters of the isocyanide ligand are of particular interest.

In ferrous-heme complexes, the iron center typically adopts an octahedral geometry, with the metal ion situated in the porphyrinate plane. nih.gov The Fe–C(isocyanide) bond distances are approximately 1.82 Å. nih.gov The Fe–C–N angle, ideally linear, can show slight bending, with values like 173.8(4)° observed, which may be attributed to crystal packing effects. nih.gov In other complexes, this angle is nearly linear at 179.3(3)°. nih.gov

In a five-coordinate square-pyramidal iron(I) complex, LFe(CNXyl)₃, the geometry is defined by the β-diketiminate ligand and the three isocyanide ligands. nih.gov The structure of a seven-coordinate vanadium(I) complex, [V(CNXyl)₇]⁺I⁻, was determined to have a distorted monocapped trigonal prism geometry at the V(CN)₇ core. iucr.org The isocyanide ligands themselves exhibit C≡N—C angles ranging from 161.0(3)° to 178.1(4)°, indicating slight bending at the nitrogen atom. iucr.org

The following table summarizes selected bond lengths and angles from various crystallographically characterized complexes containing the 2,6-dimethylphenyl isocyanide ligand.

| Complex | Metal Center | Coordination Geometry | M-C (isocyanide) Bond Length (Å) | Fe-C-N Angle (°) | Reference |

|---|---|---|---|---|---|

| [(PIm)FeII-(DIMPI)] | Fe(II) | Octahedral | ~1.82 | 173.8(4) | nih.gov |

| [(PImH)FeII-(DIMPI)] | Fe(II) | Octahedral | ~1.82 | 179.3(3) | nih.gov |

| LFe(CNXyl)₃ | Fe(I) | Square Pyramidal | Not specified | Not specified | nih.gov |

| [V(CNXyl)₇]⁺I⁻ | V(I) | Monocapped Trigonal Prism | Not specified | Not specified | iucr.org |

| trans-[PdI₂(CNXyl)₂] | Pd(II) | Square Planar | Not specified | 179.2(4) (Pd-C-N) | nih.govacs.org |

| trans-[PtI₂(CNXyl)₂] | Pt(II) | Square Planar | Not specified | 178.6(4) (Pt-C-N) | nih.govacs.org |

Beyond individual molecular structures, SCXRD is crucial for understanding how molecules assemble in the solid state through noncovalent interactions, forming supramolecular architectures. The isocyanide functional group, particularly the carbon atom, can act as a halogen bond acceptor, a feature that has been exploited in crystal engineering. researchgate.net

Cocrystallization of a halogen bond donor like 1,4-dibromo-2,3,5,6-tetrafluorobenzene with aryl isocyanides leads to the formation of defined supramolecular networks. researchgate.net These structures demonstrate the ability of the isocyanide carbon to participate in directional interactions. researchgate.net

In more complex systems, such as the cocrystals formed between trans-[MI₂(CNXyl)₂] (M = Pd, Pt) and molecular iodine, SCXRD revealed isostructural metallopolymeric chains. nih.govacs.org The analysis identified not only classical halogen bonds but also a rare type of metal-involved stabilizing contact, described as a bifurcated iodine···(metal–iodide) interaction. nih.govacs.org Computational studies confirmed that the I···I halogen bond is the strongest noncovalent interaction in these systems, followed by a weaker I···M interaction. nih.govacs.org In the platinum cocrystal, the Pt atom acts as a weak nucleophile in the I···Pt halogen bond. nih.govacs.org

Specialized Spectroscopic and Surface Characterization Techniques

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive nuclear technique used to probe the local chemical environment of iron atoms. It provides valuable information on oxidation state, spin state, and site symmetry through parameters like the isomer shift (δ) and the quadrupole splitting (|ΔE_Q|). acs.org

This technique has been instrumental in characterizing iron complexes containing 2,6-dimethylphenyl isocyanide. In the study of a multi-iron system, treatment of a diiron(II)diiron(III) complex with CNXyl led to a product identified as a low-spin (S = 1/2) iron(I) tris(isocyanide) compound, LFe(CNXyl)₃. nih.govlsu.edu The Mössbauer spectrum of a frozen solution of the crude reaction mixture showed a major product (94%) with δ = 0.15 mm/s and |ΔE_Q| = 0.79 mm/s. nih.govlsu.edu An independently synthesized sample of LFe(CNXyl)₃ yielded a spectrum with δ = 0.17 mm/s and |ΔE_Q| = 0.81 mm/s, confirming the identity of the reaction product. nih.govlsu.edu These parameters are characteristic of low-spin Fe(I) species. nih.govlsu.edu

The following table presents Mössbauer data for several iron-isocyanide complexes.

| Complex | Iron State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (|ΔE_Q|) (mm/s) | Reference |

|---|---|---|---|---|

| LFe(CNXyl)₃ (from reaction mixture) | Fe(I) | 0.15 | 0.79 | nih.govlsu.edu |

| LFe(CNXyl)₃ (independently synthesized) | Fe(I) | 0.17 | 0.81 | nih.govlsu.edu |

| LFe(η⁶-benzene) | Fe(I) | 0.68 | 0.69 | lsu.edu |

| LFe(CO)₃ | Fe(I) | 0.12 | 0.77 | nih.gov |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and many transition metal ions. du.ac.in It is particularly useful for studying paramagnetic intermediates in reaction mechanisms and characterizing the electronic structure of metal complexes.

EPR has been applied to study low-spin iron(I) complexes of 2,6-dimethylphenyl isocyanide, which have an S = 1/2 electronic configuration. The complex LFe(η⁶-benzene), an iron(I) species, exhibits a rhombic EPR signal with g-values of 2.182, 2.010, and 1.979. lsu.edu The related tris(isocyanide) complex, LFe(CNXyl)₃, shows a nearly axial EPR signal with g⊥ = 2.052 and g∥ = 2.002, consistent with its low-spin iron(I) state. nih.gov

The technique is also invaluable for characterizing low-spin iron(III) (S = 1/2) complexes. The bis(2,6-xylyl isocyanide)(tetraphenylchlorinato)iron(III) complex, [Fe(TPC)(2,6-xylylNC)₂]⁺, was studied using EPR. rsc.org The resulting spectra are axial, with g⊥ = 2.15 and g∥ = 1.97 at 4 K, which, along with other data, pointed to an unusual (d_xz,d_yz)⁴(d_xy)¹ ground-state electronic configuration for the iron(III) center. rsc.org The synthesis of a series of ferrous-heme complexes with 2,6-dimethylphenyl isocyanide also utilized EPR spectroscopy as a key characterization method. nih.gov These examples highlight the power of EPR in identifying paramagnetic species and providing deep insight into the electronic structure of metal centers in isocyanide complexes.

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) for Surface Electronic Structure

Following a comprehensive review of scientific literature and chemical databases, no specific experimental data from X-ray Photoelectron Spectroscopy (XPS) or Ultraviolet Photoelectron Spectroscopy (UPS) studies were found for this compound.

While XPS and UPS are powerful techniques for probing the surface electronic structure of adsorbed molecules, providing insights into elemental composition, chemical states, and valence band structures, dedicated studies on the adsorption and electronic properties of this compound on any substrate have not been reported in the searched literature. Research on isomeric compounds, such as 2,5-dimethylphenyl isocyanide and 2,6-dimethylphenyl isocyanide, has demonstrated the utility of these methods in determining bonding geometries (e.g., σ-bonded vs. σ/π-synergistic bonding), changes in work function upon adsorption, and the alignment of molecular orbitals with the substrate's Fermi level. However, these findings are specific to the respective isomers and cannot be directly extrapolated to this compound due to the unique electronic and steric effects imparted by the different substitution patterns on the phenyl ring.

Polymerization Chemistry and Materials Science Applications of Isocyanides

Research into Isocyanide-Based Functional Materials

Utilization as Ligands in Catalytic Systems (e.g., Ethylene (B1197577) Polymerization)

There is no available research data on the use of 3,4-Dimethylphenyl isocyanide as a ligand in catalytic systems for ethylene polymerization. Studies on related isomers, such as 2,6-dimethylphenyl isocyanide, have shown that the position of the methyl groups significantly influences the catalytic activity and the properties of the resulting polymers. The steric bulk of the ortho-substituents in 2,6-dimethylphenyl isocyanide is a key factor in controlling the polymerization process. Without specific studies on the 3,4-isomer, no detailed findings or data tables can be presented.

Structure Reactivity/property Relationships in 3,4 Dimethylphenyl Isocyanide Derivatives and Analogues

Rational Design and Synthesis of Polyfunctional Isocyanides

The concept of rational design can be extended to 3,4-Dimethylphenyl isocyanide by incorporating it into larger, functional systems like polymers. A key strategy involves the Nickel-Catalyzed Coordination Polymerization-Induced Self-Assembly (NiCCo-PISA) of amphiphilic diblock copolymers containing helical poly(aryl isocyanide) segments. researchgate.net

In this approach, a polyfunctional material is created by copolymerizing a stabilizing aryl isocyanide monomer (e.g., one with a PEG chain) with a core-forming aryl isocyanide monomer that contains a reactive group. researchgate.net For instance, a pentafluorophenyl (PFP) ester-containing isocyanide can be used as the core-forming block. This allows for post-polymerization modification, where the activated ester groups within the nanoparticle core can be reacted with various amine nucleophiles to introduce new functionalities. researchgate.net This methodology represents a rational design approach to create complex, polyfunctional nanostructures where the isocyanide is the fundamental repeating unit of the functional core. researchgate.net

Table 3: Components for Polyfunctional Poly(aryl isocyanide) Synthesis via NiCCo-PISA

| Component Type | Example Monomer Functionality | Purpose |

| Stabilizing Monomer | PEG-ester aryl isocyanide | Forms the soluble, stabilizing shell of the micelle. |

| Core-Forming Monomer | Menthyl-ester aryl isocyanide | Forms the helical, insoluble core. |

| Functional Monomer | Pentafluorophenyl-ester aryl isocyanide | Co-polymerized into the core to provide reactive sites for post-polymerization modification. |

Systematic Investigation of Substituent Effects on Isocyanide Reactivity and Coordination Behavior

The two methyl groups on the phenyl ring of this compound exert both electronic and steric influences that modulate its reactivity and behavior as a ligand in organometallic chemistry. researchgate.netmdpi.com Aryl isocyanides are understood to be ligands with properties intermediate between carbon monoxide and phosphines, acting as σ-donors and π-acceptors. mdpi.com

Electronic Effects: The electronic nature of substituents on the aryl ring can tune the electron density on the metal center to which the isocyanide is coordinated. researchgate.net The methyl groups at the 3- and 4-positions are considered mildly electron-donating. However, for non-fluorinated aryl isocyanides, alkyl substitution generally results in minimal variation in the effective σ-donor/π-acid ratio. researchgate.netclemson.edu Significant changes in electronic structure, such as polarization of the LUMO, are typically observed only with strongly donating (e.g., N,N-dimethylamino) or strongly withdrawing (e.g., nitro) groups in the para-position. clemson.edu Therefore, this compound is considered a ligand with a typical aryl isocyanide electronic profile, slightly more donating than unsubstituted phenyl isocyanide but not dramatically so.

Steric Effects: While this compound lacks bulky ortho substituents, steric hindrance is a critical factor in the coordination chemistry of aryl isocyanides. Studies comparing 2,6-dimethylphenyl isocyanide with the more hindered 2,6-diisopropylphenyl isocyanide in copper(I) complexes show that increased steric bulk can dramatically alter the properties of the complex, leading to significantly longer excited-state lifetimes. osti.gov The stability and reaction products of metal complexes are often dictated by the steric properties of the isocyanide ligands, which control the degree of ligand exchange and the geometry of the final product. mdpi.comrsc.org